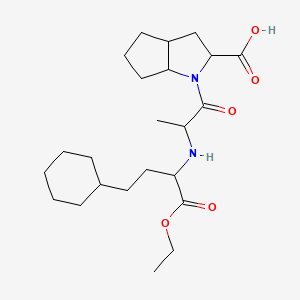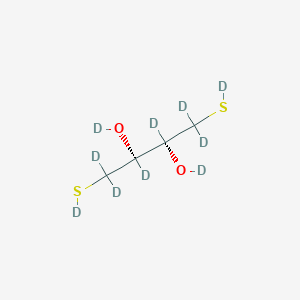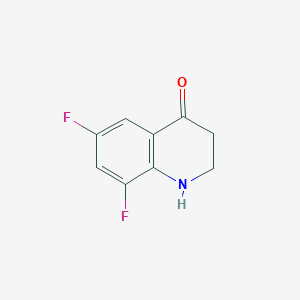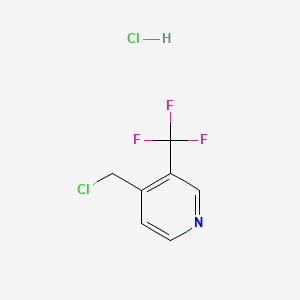
4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride is a chemical compound that features both chloromethyl and trifluoromethyl groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under specific conditions to ensure the desired substitution on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the modification of its functional groups.
Radical Reactions: The trifluoromethyl group can be introduced or modified through radical reactions, which are often catalyzed by transition metals or initiated by photochemical processes.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as tetramethylguanidine, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while radical reactions can introduce or modify trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s unique chemical properties make it a valuable intermediate in the development of new drugs.
Agrochemicals: It is used in the synthesis of active ingredients for pesticides and herbicides.
Peptide Synthesis: The compound can be used as a reagent for the protection of carboxyl termini of peptides, aiding in their separation and purification.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an electrophile, participating in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability through its electron-withdrawing effects. These interactions can modulate the compound’s biological activity and its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: This compound lacks the trifluoromethyl group, which can significantly alter its chemical properties and applications.
3-(Trifluoromethyl)pyridine:
Uniqueness
4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis, pharmaceuticals, and agrochemicals.
Eigenschaften
Molekularformel |
C7H6Cl2F3N |
|---|---|
Molekulargewicht |
232.03 g/mol |
IUPAC-Name |
4-(chloromethyl)-3-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H5ClF3N.ClH/c8-3-5-1-2-12-4-6(5)7(9,10)11;/h1-2,4H,3H2;1H |
InChI-Schlüssel |
PWVGLBKTBVXFPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1CCl)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12295794.png)
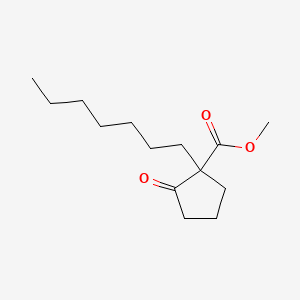
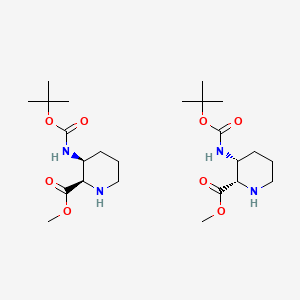
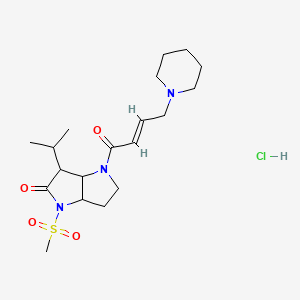
![(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione](/img/structure/B12295825.png)
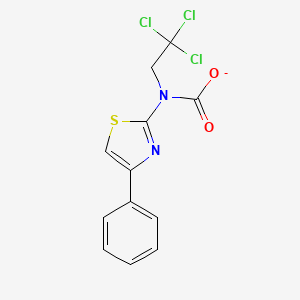
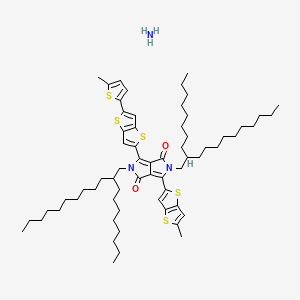
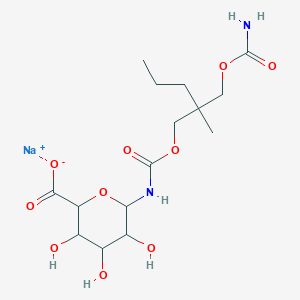
![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)
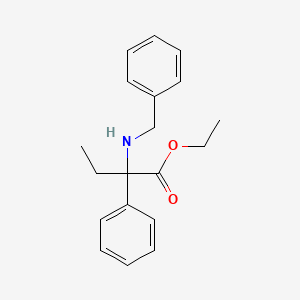
![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)
